![molecular formula C16H13F3N2O3 B13880007 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid](/img/structure/B13880007.png)
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is an organic compound belonging to the class of benzanilides. These compounds are characterized by the presence of an anilide group where the carboxamide group is substituted with a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and reaction conditions to maximize yield and minimize by-products . The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzanilides .
Aplicaciones Científicas De Investigación
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and stability .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Another compound with a trifluoromethyl group, used in similar applications.
2-Fluoro-5-(trifluoromethyl)benzoic acid: A related compound with a fluorine atom, studied for its biological activities.
3,5-Bis(trifluoromethyl)benzoic acid: Known for its use in metabolism studies and as a building block in organic synthesis.
Uniqueness
2-Methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid is unique due to its specific substitution pattern and the presence of both methyl and trifluoromethyl groups. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C16H13F3N2O3 |
|---|---|
Peso molecular |
338.28 g/mol |
Nombre IUPAC |
2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoic acid |
InChI |
InChI=1S/C16H13F3N2O3/c1-9-5-6-12(8-13(9)14(22)23)21-15(24)20-11-4-2-3-10(7-11)16(17,18)19/h2-8H,1H3,(H,22,23)(H2,20,21,24) |
Clave InChI |
CRRZLFVJJLCEFF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


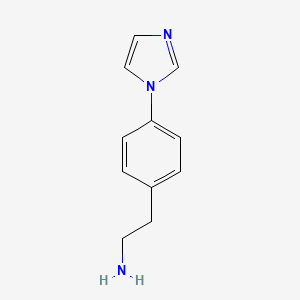
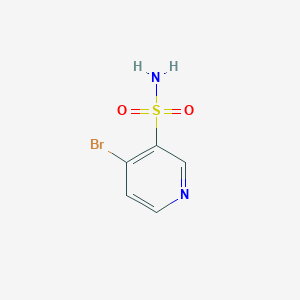
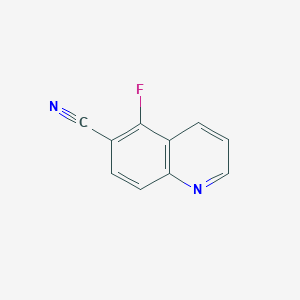
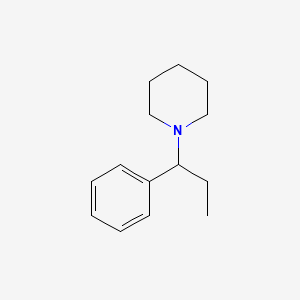
![3-[4-(1,3-Benzothiazol-2-ylmethoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B13879956.png)
![Methyl 2-[(2,6-dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13879967.png)
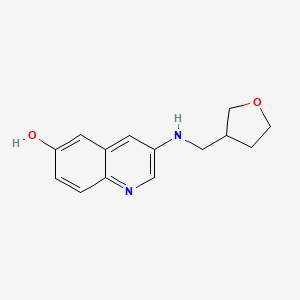
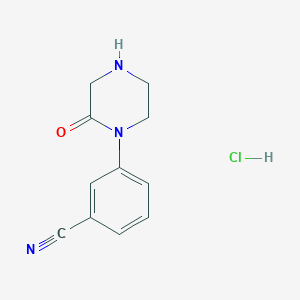
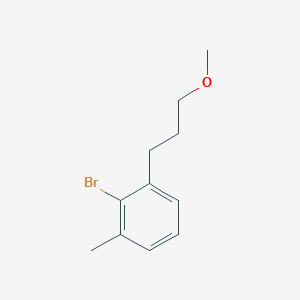
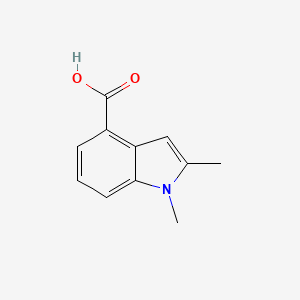

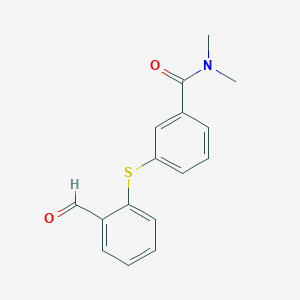
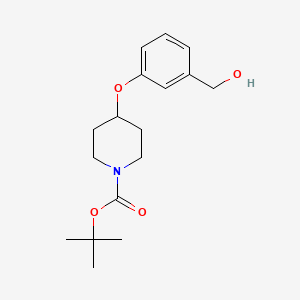
![N-[3-methoxy-4-(4-propan-2-ylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13880011.png)
